Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro-fused azetidine and cyclobutane ring system. This compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and development. The rigid and sterically constrained nature of the spirocyclic scaffold makes it a valuable template for the design of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a Michael addition/cyclization sequence.
Functional Group Transformations: Subsequent functional group transformations, such as oxidation and reduction reactions, are employed to introduce the formyl and methyl groups at the desired positions on the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as amines or alkoxides, under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted spirocyclic compounds with new functional groups.
Scientific Research Applications
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic scaffold may enhance binding affinity and selectivity by pre-organizing functional groups in a favorable conformation for target interaction .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- 2-azaspiro[3.3]heptane-derived amino acids
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
Uniqueness
Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is unique due to the presence of both formyl and methyl groups on the spirocyclic scaffold. This combination of functional groups provides distinct reactivity and potential for further derivatization compared to other similar compounds .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-6-5-13(14)7-12(4,8-13)9-15/h9H,5-8H2,1-4H3 |
InChI Key |
XGHUJQXQRWLCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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